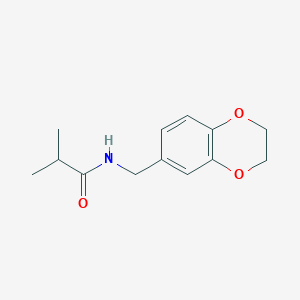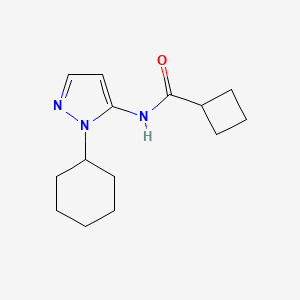
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory, and it has been implicated in a variety of neurological and psychiatric disorders. CPP has been used in a wide range of studies to investigate the role of the NMDA receptor in these disorders, as well as to explore potential therapeutic interventions.
作用机制
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activation of the NMDA receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been extensively studied, and it is well understood how it affects the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide are primarily related to its effects on the NMDA receptor. By blocking the activation of the receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. In addition, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders, such as stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is that it is a relatively non-specific antagonist, and it can affect other receptors in addition to the NMDA receptor. This can make it difficult to interpret the results of experiments using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide.
未来方向
There are many potential future directions for research involving N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurodegeneration, and further studies could investigate its potential therapeutic use in these disorders. Another area of interest is the role of the NMDA receptor in addiction and substance abuse. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies could investigate its potential use as a treatment for addiction. Finally, studies could investigate the development of more specific NMDA receptor antagonists that could be used in place of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, potentially reducing the non-specific effects associated with its use.
合成方法
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclobutanone with hydrazine, followed by reaction with cyclohexyl isocyanate. Another method involves the reaction of 1-cyclohexyl-3-(2-pyrazinyl)urea with cyclobutanecarboxylic acid chloride. The synthesis of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used in a wide range of scientific studies to investigate the role of the NMDA receptor in various neurological and psychiatric disorders. For example, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used to study the role of the NMDA receptor in depression, schizophrenia, and Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has also been used to investigate the neuroprotective effects of NMDA receptor antagonists in stroke and traumatic brain injury.
属性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(11-5-4-6-11)16-13-9-10-15-17(13)12-7-2-1-3-8-12/h9-12H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFDPAMWIAUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
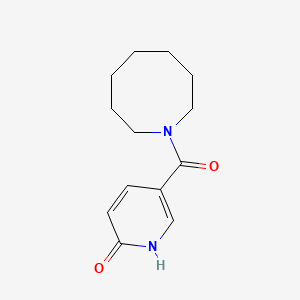



![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
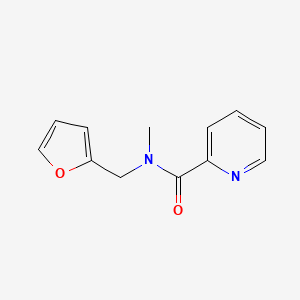
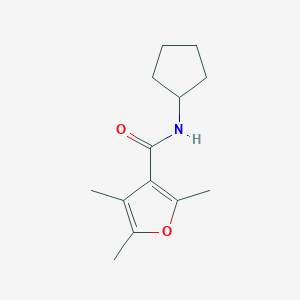
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
